4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the phenyl and phenoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl and phenoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C25H24N2OS |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H24N2OS/c1-18(2)16-19-8-10-20(11-9-19)24-17-29-25(27-24)26-21-12-14-23(15-13-21)28-22-6-4-3-5-7-22/h3-15,17-18H,16H2,1-2H3,(H,26,27) |
InChI Key |
BLNPBUGRRQXBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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